(Z)-N-butyl-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(Z)-N-butyl-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-butyl-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-(3-nitrophenyl)prop-2-enamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic routes may involve:
Formation of the (E)-3-(4-methoxyphenyl)prop-2-enoyl intermediate: This can be achieved through a Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and acetone under basic conditions.
N-Butylation:
Coupling with 3-(3-nitrophenyl)prop-2-enamide: This step involves the reaction of the previously formed intermediates under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of oxides such as 4-methoxybenzoic acid.
Reduction: Conversion of the nitro group to an amine, yielding compounds like 3-amino-3-(4-methoxyphenyl)prop-2-enamide.
Substitution: Introduction of substituents like bromine or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-butyl-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-(3-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may be investigated for its activity against certain diseases or conditions, particularly those involving oxidative stress or inflammation.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (Z)-N-butyl-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-(3-nitrophenyl)prop-2-enamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to fit into binding sites, potentially inhibiting or modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-butyl-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-(3-nitrophenyl)prop-2-enamide
- (Z)-N-butyl-2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-3-(3-nitrophenyl)prop-2-enamide
Uniqueness
Compared to similar compounds, (Z)-N-butyl-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-(3-nitrophenyl)prop-2-enamide stands out due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
(Z)-N-butyl-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-3-4-14-24-23(28)21(16-18-6-5-7-19(15-18)26(29)30)25-22(27)13-10-17-8-11-20(31-2)12-9-17/h5-13,15-16H,3-4,14H2,1-2H3,(H,24,28)(H,25,27)/b13-10+,21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHPLKIXSHPYAH-AEWULRIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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